1-[(Trimethylsilyl)methyl]piperazinedihydrochloride 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18111389
InChI: InChI=1S/C8H20N2Si.2ClH/c1-11(2,3)8-10-6-4-9-5-7-10;;/h9H,4-8H2,1-3H3;2*1H
SMILES:
Molecular Formula: C8H22Cl2N2Si
Molecular Weight: 245.26 g/mol

1-[(Trimethylsilyl)methyl]piperazinedihydrochloride

CAS No.:

Cat. No.: VC18111389

Molecular Formula: C8H22Cl2N2Si

Molecular Weight: 245.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(Trimethylsilyl)methyl]piperazinedihydrochloride -

Specification

Molecular Formula C8H22Cl2N2Si
Molecular Weight 245.26 g/mol
IUPAC Name trimethyl(piperazin-1-ylmethyl)silane;dihydrochloride
Standard InChI InChI=1S/C8H20N2Si.2ClH/c1-11(2,3)8-10-6-4-9-5-7-10;;/h9H,4-8H2,1-3H3;2*1H
Standard InChI Key WPXBQCFBNCBXIF-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CN1CCNCC1.Cl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

1-[(Trimethylsilyl)methyl]piperazinedihydrochloride features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4—substituted with a trimethylsilyl-methyl group at one of the nitrogen atoms. The dihydrochloride salt form arises from the protonation of both nitrogen atoms in the piperazine ring, resulting in a molecular formula of C₈H₂₂Cl₂N₂Si and a molecular weight of 245.26 g/mol. The trimethylsilyl group ([Si(CH₃)₃]) introduces significant steric bulk and electron-donating effects, which modulate the compound’s reactivity and interaction with biological targets.

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound are not fully reported, analogous piperazine derivatives often adopt chair or twist-boat conformations depending on substituent effects . For instance, X-ray diffraction studies of related spiro-diketopiperazines reveal a preference for twist-boat conformations to alleviate allylic strain between substituents . In 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride, the bulky trimethylsilyl group likely forces the piperazine ring into a distorted conformation, influencing its packing efficiency and solubility.

Comparative Structural Analysis

Structurally similar compounds include derivatives where the trimethylsilyl group is replaced with other functional moieties (Table 1). For example, 1-(3-Methylpyridin-2-ylmethyl)piperazine substitutes the silyl group with a pyridine ring, enhancing π-π stacking interactions but reducing hydrolytic stability.

Table 1: Structural analogs of 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride

Compound NameKey Structural FeaturesDistinctive Properties
1-(2-Pyridylmethyl)piperazinePyridine ring substituentEnhanced biological activity
1-(4-Methyl-pyridin-2-ylmethyl)piperazineMethyl-substituted pyridineAltered binding affinity
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazineTrimethoxybenzyl groupAntianginal applications

The trimethylsilyl group’s hydrophobicity and steric protection distinguish 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride from these analogs, enabling unique reactivity in silylation and desilylation reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride typically involves a multi-step sequence starting with piperazine. A common approach includes:

  • Alkylation of Piperazine: Reaction of piperazine with (chloromethyl)trimethylsilane in the presence of a base to yield 1-[(trimethylsilyl)methyl]piperazine.

  • Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt, enhancing crystallinity and stability.

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions such as over-alkylation. Purification often employs recrystallization from polar solvents like ethanol or water.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form confers high solubility in polar solvents such as water (>50 mg/mL at 25°C) and methanol, while the trimethylsilyl group reduces solubility in nonpolar solvents like hexane. The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to moisture or strong acids, releasing trimethylsilanol and regenerating the free piperazine base.

Spectroscopic Data

  • ¹H NMR (D₂O): Signals at δ 2.8–3.5 ppm (piperazine protons), δ 0.2 ppm (Si(CH₃)₃).

  • IR (KBr): Peaks at 1250 cm⁻¹ (Si-C stretching) and 3400 cm⁻¹ (N-H stretching).

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing pharmacologically active piperazine derivatives. For example, it serves as a precursor to N-methyltrimetazidine, an anti-ischemic agent, via reductive alkylation . The trimethylsilyl group acts as a transient protecting group, enabling selective functionalization of the piperazine nitrogen.

Organocatalysis

In asymmetric synthesis, 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride has been employed as a chiral auxiliary in the formation of spiro-diketopiperazines, achieving enantiomer ratios exceeding 90:10 . These products demonstrate neuroprotective and anticancer activities in preclinical studies .

Materials Science

The trimethylsilyl group’s hydrophobicity makes the compound useful in surface modification of silica nanoparticles, enhancing dispersion in polymer matrices.

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